2-Methanesulfonylpyridin-3-ol
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Overview
Description
2-Methanesulfonylpyridin-3-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonylpyridin-3-ol can be achieved through several methods. One common approach involves the sulfonation of pyridin-3-ol using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of alkylated or arylated pyridine derivatives .
Scientific Research Applications
2-Methanesulfonylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Methanesulfonylpyridin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar in structure but lacks the sulfonyl group, leading to different reactivity and applications.
Pyridin-4-ol: Another isomer with distinct chemical properties and reactivity patterns.
Methanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures
Uniqueness
2-Methanesulfonylpyridin-3-ol is unique due to the presence of both the pyridine ring and the methanesulfonyl group. This combination imparts specific chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-5(8)3-2-4-7-6/h2-4,8H,1H3 |
InChI Key |
OUTRAZMEQDMUOK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
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